3,4-Diethylpyrrole
Overview
Description
3,4-Diethylpyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of two ethyl groups attached to the third and fourth positions of the pyrrole ring. This compound is of interest due to its unique chemical properties and its role as a building block in the synthesis of various complex organic molecules .
Mechanism of Action
Target of Action
3,4-Diethylpyrrole is a synthetic fine chemical
Mode of Action
It is known to be useful in the synthesis of pharmaceuticals, fine organic chemicals, and pyrrole beta-substituted porphyrins . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of pharmaceuticals and fine organic chemicals
Result of Action
As a synthetic fine chemical, it is used in the synthesis of pharmaceuticals and fine organic chemicals
Biochemical Analysis
Biochemical Properties
3,4-Diethylpyrrole plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase, which catalyzes the formation of pyrrole derivatives. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are primarily driven by the compound’s aromatic nature and the presence of ethyl groups, which can engage in hydrophobic interactions and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways and improve cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase and cytochrome P450, influencing the production and degradation of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its hydrophobic nature and the presence of ethyl groups, which can enhance its affinity for lipid membranes and hydrophobic binding sites .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can influence cellular processes. These localization patterns are essential for understanding the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Diethylpyrrole typically involves the condensation of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) and isopropyl alcohol under controlled temperature conditions (20°C to 30°C) to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar process but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the preparation of intermediates like 4-nitro-3-hexanol and 4-acetoxy-3-nitrohexane, followed by their condensation to form the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethylpyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole compounds.
Substitution: Halogenated pyrrole derivatives
Scientific Research Applications
3,4-Diethylpyrrole has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of porphyrins and other macrocyclic compounds, which are essential in studying electron transfer and light absorption properties.
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
3,4-Dimethylpyrrole: Similar structure but with methyl groups instead of ethyl groups.
3,4-Diethyl-2,5-dimethylpyrrole: Contains additional methyl groups on the second and fifth positions.
3,4-Diethyl-1H-pyrrole: Another derivative with slight structural variations.
Uniqueness: 3,4-Diethylpyrrole is unique due to the presence of ethyl groups, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts. These properties include differences in boiling points, solubility, and reactivity, making this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
3,4-diethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRJQYUMXCUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447934 | |
Record name | 3,4-DIETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16200-52-5 | |
Record name | 3,4-DIETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16200-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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